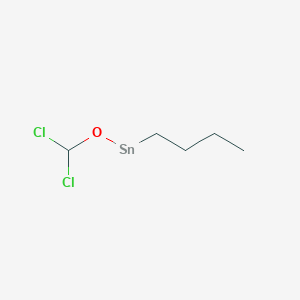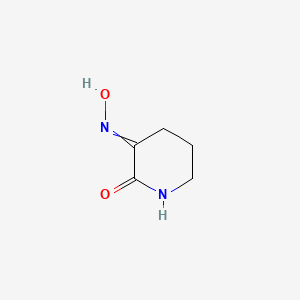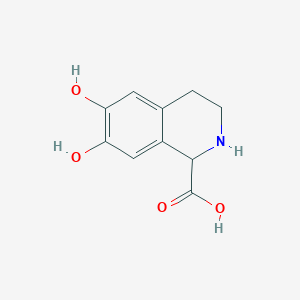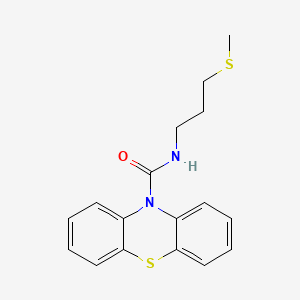
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)-: is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound features a phenothiazine core with a carboxamide group and a N-(3-(methylthio)propyl) substituent, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- typically involves multiple steps, starting from phenothiazine. The general synthetic route includes:
Nitration and Reduction: Phenothiazine is first nitrated and then reduced to form the corresponding amine.
Carboxylation: The amine is then carboxylated to introduce the carboxamide group.
Substitution: Finally, the N-(3-(methylthio)propyl) group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is not fully understood but is believed to involve:
Molecular Targets: Interaction with dopamine and serotonin receptors, similar to other phenothiazine derivatives.
Pathways: Modulation of neurotransmitter pathways, leading to its potential antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10H-Phenothiazine-10-carboxamide
- N-benzyl-10H-phenothiazine-10-carboxamide
- 10-Phenyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-(methylthio)propyl)- is unique due to the presence of the N-(3-(methylthio)propyl) group, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
53056-51-2 |
|---|---|
Molekularformel |
C17H18N2OS2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
N-(3-methylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C17H18N2OS2/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
CRBJLTPGFKNFSA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)

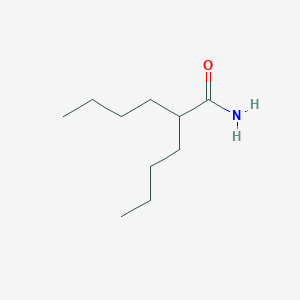

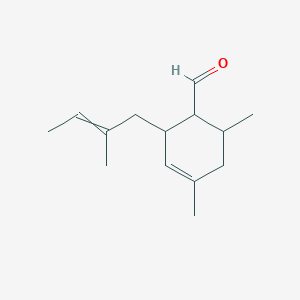
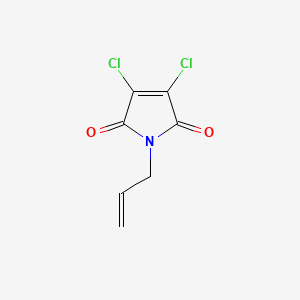
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)


